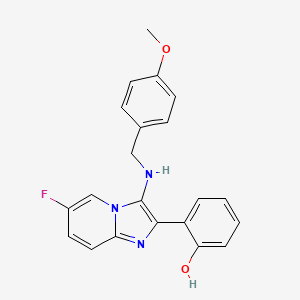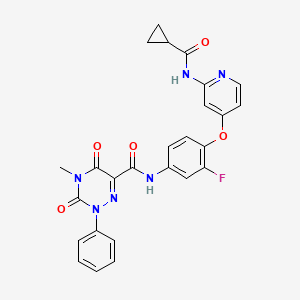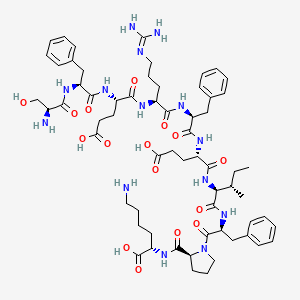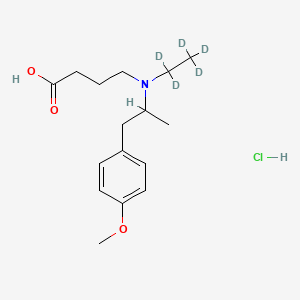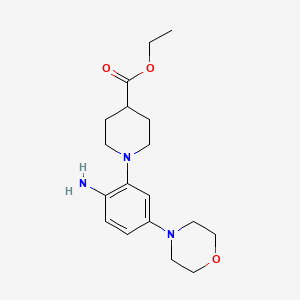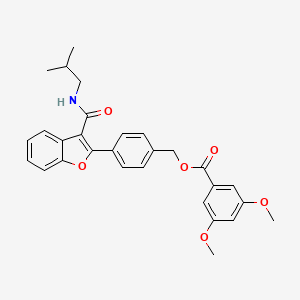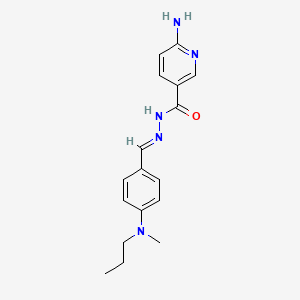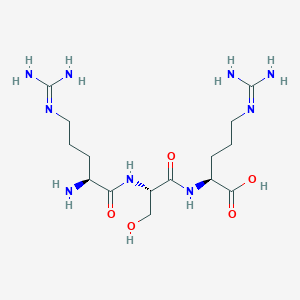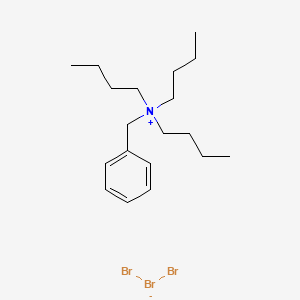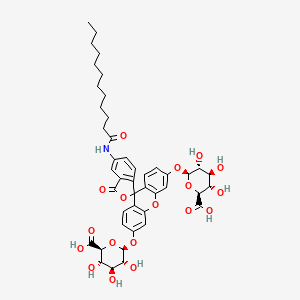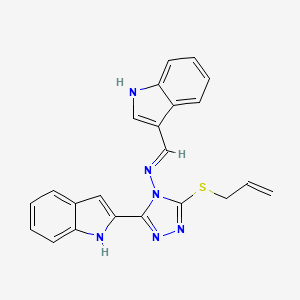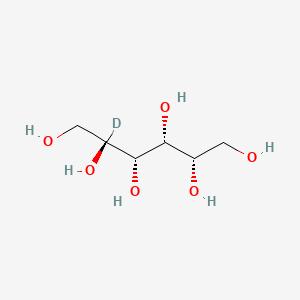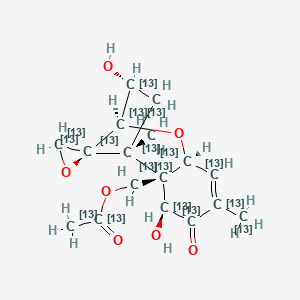
15-Acetyl-deoxynivalenol-13C17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Acetyl-deoxynivalenol-13C17 is a 13C-labeled derivative of 15-Acetyl-deoxynivalenol, a highly toxic trichothecene mycotoxin found in cereals. This compound is used primarily in scientific research to study the toxic effects of trichothecenes and their metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-Acetyl-deoxynivalenol-13C17 involves the incorporation of stable heavy isotopes of carbon (13C) into the molecular structure of 15-Acetyl-deoxynivalenol. This process typically requires specialized synthetic techniques and conditions to ensure the precise placement of the isotopes .
Industrial Production Methods: Industrial production of this compound is generally carried out by companies specializing in isotope-labeled compounds. These companies use advanced synthetic methods and quality control measures to produce high-purity compounds for research purposes .
化学反応の分析
Types of Reactions: 15-Acetyl-deoxynivalenol-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
科学的研究の応用
15-Acetyl-deoxynivalenol-13C17 is widely used in scientific research to study the toxic effects of trichothecenes on human and animal cells. It is particularly useful in investigating the mechanisms of oxidative stress and lipid peroxidation in HepG2 cells . Additionally, this compound is used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of trichothecenes .
作用機序
The mechanism of action of 15-Acetyl-deoxynivalenol-13C17 involves the induction of oxidative stress and lipid peroxidation in cells. This compound generates reactive oxygen species (ROS) and disrupts lipid metabolism, leading to cellular damage and toxicity . The molecular targets and pathways involved include the glycerophospholipid metabolism pathway and the phospholipase D signaling pathway .
類似化合物との比較
15-Acetyl-deoxynivalenol-13C17 is similar to other acetylated derivatives of deoxynivalenol, such as 3-acetyl-deoxynivalenol and deoxynivalenol-3-β-D-glucoside . this compound is unique due to its 13C labeling, which makes it particularly valuable for metabolic and pharmacokinetic studies .
List of Similar Compounds:- 3-Acetyl-deoxynivalenol
- Deoxynivalenol-3-β-D-glucoside
- Deoxynivalenol
特性
分子式 |
C17H22O7 |
|---|---|
分子量 |
355.23 g/mol |
IUPAC名 |
[(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-2'-yl](113C)methyl acetate |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChIキー |
IDGRYIRJIFKTAN-CJTIMMQGSA-N |
異性体SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O[13C](=O)[13CH3] |
正規SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


